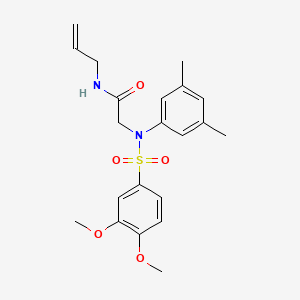
2-(N-(3,4-dimethoxyphenyl)sulfonyl-3,5-dimethylanilino)-N-prop-2-enylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(N-(3,4-dimethoxyphenyl)sulfonyl-3,5-dimethylanilino)-N-prop-2-enylacetamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a sulfonyl group attached to a dimethoxyphenyl ring, which is further connected to a dimethylanilino group and a prop-2-enylacetamide moiety. Its intricate structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry and related disciplines.
Preparation Methods
The synthesis of 2-(N-(3,4-dimethoxyphenyl)sulfonyl-3,5-dimethylanilino)-N-prop-2-enylacetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. The synthetic route often includes the following steps:
Formation of the Dimethoxyphenyl Sulfonyl Intermediate: This step involves the sulfonylation of 3,4-dimethoxyphenyl with a suitable sulfonyl chloride reagent under controlled conditions.
Coupling with Dimethylaniline: The sulfonyl intermediate is then coupled with 3,5-dimethylaniline using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the sulfonyl-dimethylanilino intermediate.
Introduction of the Prop-2-enylacetamide Group: The final step involves the reaction of the sulfonyl-dimethylanilino intermediate with prop-2-enylacetamide under suitable conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
2-(N-(3,4-dimethoxyphenyl)sulfonyl-3,5-dimethylanilino)-N-prop-2-enylacetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a thiol or sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures and pressures. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(N-(3,4-dimethoxyphenyl)sulfonyl-3,5-dimethylanilino)-N-prop-2-enylacetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in organic synthesis, particularly in the development of new synthetic methodologies and the study of reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as enzyme inhibition or receptor binding, which could lead to the development of new pharmaceuticals.
Medicine: Research into its pharmacological properties may reveal therapeutic applications, including anti-inflammatory, anticancer, or antimicrobial effects.
Industry: The compound’s unique chemical properties make it useful in the development of specialty chemicals, materials, and catalysts.
Mechanism of Action
The mechanism of action of 2-(N-(3,4-dimethoxyphenyl)sulfonyl-3,5-dimethylanilino)-N-prop-2-enylacetamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Alternatively, it could interact with cellular receptors, modulating signal transduction pathways and altering cellular responses. The exact mechanism depends on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
When compared to similar compounds, 2-(N-(3,4-dimethoxyphenyl)sulfonyl-3,5-dimethylanilino)-N-prop-2-enylacetamide stands out due to its unique combination of functional groups and structural complexity. Similar compounds include:
- 2-(N-(3,4-dimethoxyphenyl)sulfonyl-3,5-dimethylanilino)-N-(4-methoxybenzyl)acetamide
- 2-(N-(3,4-dimethoxyphenyl)sulfonyl-3,5-dimethylanilino)-N-(pyridin-4-ylmethyl)acetamide
- N-(3-chloro-2-methylphenyl)-2-(N-(3,4-dimethoxyphenyl)sulfonyl-3,5-dimethylanilino)acetamide
These compounds share similar core structures but differ in their substituents, leading to variations in their chemical reactivity and biological activities
Properties
IUPAC Name |
2-(N-(3,4-dimethoxyphenyl)sulfonyl-3,5-dimethylanilino)-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O5S/c1-6-9-22-21(24)14-23(17-11-15(2)10-16(3)12-17)29(25,26)18-7-8-19(27-4)20(13-18)28-5/h6-8,10-13H,1,9,14H2,2-5H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOMVZDYPFCINHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N(CC(=O)NCC=C)S(=O)(=O)C2=CC(=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














